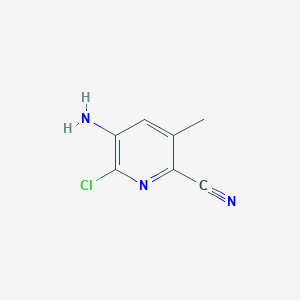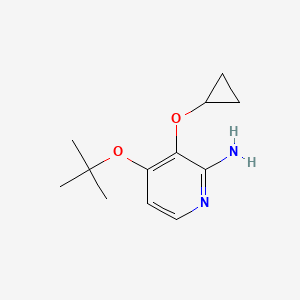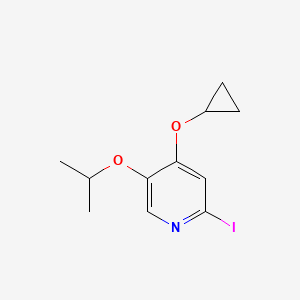
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyridine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile typically involves the reaction of 6-chloro-3-methylpyridine-2-carbonitrile with ammonia or an amine source under controlled conditions. One common method is the Buchwald-Hartwig amination, where the amino group is introduced at the pyridine C2 position via palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-3-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The amino and chloro groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloropyridine
- 2-Amino-5-chloro-6-methylpyridine
- 6-Methylpyridine-2-carbonitrile
- 5-Amino-2-methylpyridine
Uniqueness
5-Amino-6-chloro-3-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1393576-23-2 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-amino-6-chloro-3-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(10)7(8)11-6(4)3-9/h2H,10H2,1H3 |
InChI Key |
NUZOASHEFFFVQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C#N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















